4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine
Overview
Description
4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with bromine, chlorine, and methyl groups
Mechanism of Action
Target of Action
The primary targets of 4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine are the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell proliferation and survival, making them important targets for therapeutic intervention.
Mode of Action
This compound acts as an inhibitor of the EGFR . By binding to these receptors, it prevents the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induces cell death .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. The inhibition of EGFR disrupts the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell growth, proliferation, and survival . The disruption of these pathways leads to cell cycle arrest and apoptosis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of this compound are crucial factors that influence its bioavailability and therapeutic efficacy .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of cell death . This is achieved through the disruption of key biochemical pathways and the inhibition of EGFR .
Biochemical Analysis
Biochemical Properties
4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to neurotoxic effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, affecting DNA, proteins, and lipids, and ultimately impacting cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors or signaling molecules, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biochemical properties and effects. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can induce toxic effects, including neurotoxicity, hepatotoxicity, and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties and effects. The interaction with these enzymes can also affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can also affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-bromophenyl derivatives followed by cyclization with appropriate chlorinated pyrimidine intermediates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and other heterocyclic derivatives .
Scientific Research Applications
4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)-2,6-dichloropyrimidine
- 4-(3-Bromophenyl)-5-methylpyrimidine
- 2,6-Dichloro-5-methylpyrimidine
Uniqueness
4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine is unique due to the specific combination of bromine, chlorine, and methyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-bromophenyl)-2,6-dichloro-5-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2/c1-6-9(15-11(14)16-10(6)13)7-3-2-4-8(12)5-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQQXAVXWHXVQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)Cl)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954231-30-2 | |
Record name | 4-(3-bromophenyl)-2,6-dichloro-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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